molecular formula C11H14N2O B15257488 7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one

7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B15257488
M. Wt: 190.24 g/mol
InChI Key: UQYGJHAFCRBUSM-UHFFFAOYSA-N
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Description

7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of isoindolones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of an appropriate aniline derivative with a suitable isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

7-amino-2-propan-2-yl-3H-isoindol-1-one

InChI

InChI=1S/C11H14N2O/c1-7(2)13-6-8-4-3-5-9(12)10(8)11(13)14/h3-5,7H,6,12H2,1-2H3

InChI Key

UQYGJHAFCRBUSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C1=O)C(=CC=C2)N

Origin of Product

United States

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